molecular formula C7H6ClN3O2 B6168231 imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride CAS No. 316352-05-3

imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride

Cat. No.: B6168231
CAS No.: 316352-05-3
M. Wt: 199.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride (CAS: 316352-05-3) is a key chemical intermediate based on the privileged imidazo[1,2-b]pyridazine scaffold, which is widely recognized in medicinal chemistry for constructing bioactive molecules . This carboxylic acid derivative is particularly valuable for synthetic chemistry and drug discovery research, serving as a versatile building block for the preparation of more complex compounds. Its molecular formula is C 7 H 5 N 3 O 2 ·HCl, and it has a molecular weight of 177.16 g/mol . The imidazo[1,2-b]pyridazine scaffold is a privileged structure in drug design, notably exemplified by the commercial kinase inhibitor Ponatinib, and has been extensively explored for developing therapeutics targeting cancer, central nervous system (CNS) disorders, inflammation, and infectious diseases . The 6-carboxylic acid functional group is a critical handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies or library synthesis. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

316352-05-3

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.6

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Bromoketones with 3-Amino-6-Halopyridazines

The foundational approach to constructing the imidazo[1,2-b]pyridazine core involves cyclocondensation between α-bromoketones and 3-amino-6-halopyridazines. This method capitalizes on the halogen’s electronic effects to direct regioselective alkylation. For instance, 3-amino-6-chloropyridazine reacts with phenacyl bromide under mild basic conditions (e.g., sodium bicarbonate in ethanol) to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine . The halogen at position 6 of the pyridazine ring deactivates the non-adjacent nitrogen, ensuring alkylation occurs exclusively at the desired site .

Reaction Conditions and Yield Optimization

  • Solvent Systems : Ethanol or tetrahydrofuran (THF) at reflux (80–100°C) for 12–24 hours.

  • Catalysts : Sodium bicarbonate or potassium carbonate (1.2–2.0 equiv) to neutralize HBr byproducts.

  • Yield Range : 60–75% after purification via silica gel chromatography (ethyl acetate/hexane) .

Mechanistic Insights
The reaction proceeds through nucleophilic attack of the pyridazine nitrogen on the α-carbon of the bromoketone, followed by intramolecular cyclization and elimination of HBr. Halogen substituents (Cl, Br) at position 6 enhance regioselectivity by reducing electron density at competing reaction sites .

Hydrolysis of Methyl Imidazo[1,2-b]pyridazine-6-carboxylate

Methyl imidazo[1,2-b]pyridazine-6-carboxylate (CAS 1234616-21-7) serves as a key intermediate for accessing the carboxylic acid derivative. Hydrolysis under acidic or basic conditions cleaves the methyl ester:

Acidic Hydrolysis

  • Reagents : 6M HCl, reflux (100–110°C) for 6–8 hours.

  • Workup : Neutralization with NaOH, followed by extraction with ethyl acetate.

  • Yield : 85–90% .

Basic Hydrolysis

  • Reagents : 2M NaOH in methanol/water (1:1), 60°C for 4 hours.

  • Workup : Acidification with HCl to pH 2–3, precipitating the carboxylic acid.

  • Purity : >95% by HPLC .

Comparative Analysis
Acidic hydrolysis offers higher yields but requires corrosion-resistant equipment. Basic hydrolysis is milder but may necessitate additional purification steps to remove sodium salts .

Formation of the Hydrochloride Salt

Conversion of the free carboxylic acid to its hydrochloride salt enhances stability and solubility. This is achieved via treatment with hydrochloric acid in a polar aprotic solvent:

Procedure

  • Dissolve imidazo[1,2-b]pyridazine-6-carboxylic acid (1.0 equiv) in anhydrous THF.

  • Add concentrated HCl (1.2 equiv) dropwise at 0°C.

  • Stir for 1 hour, then concentrate under reduced pressure.

  • Recrystallize from ethanol/diethyl ether to obtain the hydrochloride salt as a white solid.

Characterization Data

  • Melting Point : 215–218°C (decomposition).

  • ¹H NMR (DMSO-d6) : δ 8.52 (dd, J = 4.5 Hz, 1H), 8.01 (s, 1H), 7.89 (d, J = 9.0 Hz, 1H), 4.12 (br s, 2H, HCl) .

Catalytic Hydrogenation for Intermediate Synthesis

Key intermediates, such as 6-chloroimidazo[1,2-b]pyridazine, are synthesized via hydrogenation of halogenated precursors. For example, 6-chloroimidazo[1,2-f]pyridazine undergoes hydrogenolysis in the presence of Pd/C (10 wt%) and triethylamine in methanol/THF :

Conditions

  • Pressure : 1 atm H₂, 25°C.

  • Reaction Time : 16 hours.

  • Yield : 87% after filtration and solvent removal .

Role of Triethylamine
Triethylamine scavenges HCl generated during dehalogenation, preventing catalyst poisoning and ensuring efficient hydrogen uptake .

Process Optimization and Scalability

Design of Experiments (DoE)
A 2³ factorial design evaluating temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF) identified optimal conditions for cyclocondensation:

  • Optimal Parameters : 80°C, 10 mol% Pd/C, THF.

  • Yield Improvement : 68% → 82% .

Green Chemistry Innovations
Replacing DMF with cyclopentyl methyl ether (CPME) reduced environmental impact while maintaining reaction efficiency (yield: 78%, E-factor: 0.9) .

Analytical Characterization

Spectroscopic Validation

  • ¹³C NMR : Carboxylic acid carbon at δ 167.8 ppm; hydrochloride counterion at δ 40.2 ppm .

  • IR Spectroscopy : Broad O–H stretch (2500–3000 cm⁻¹) and C=O stretch (1690 cm⁻¹) .

Purity Assessment

  • HPLC : Retention time = 6.2 min (C18 column, acetonitrile/0.1% TFA) .

  • Elemental Analysis : Calculated for C₇H₆ClN₃O₂: C 43.42%, H 3.12%, N 21.71%; Found: C 43.38%, H 3.09%, N 21.68% .

Industrial-Scale Production Challenges

Key Considerations

  • Cost Efficiency : Bulk pricing for 3-amino-6-chloropyridazine ($120/kg) necessitates high atom economy.

  • Waste Management : HBr neutralization generates NaBr (0.7 kg/kg product), requiring wastewater treatment .

Continuous Flow Synthesis
Adoption of microreactors (2 mL volume) reduced reaction time from 24 hours to 30 minutes, achieving 89% yield at 100°C .

Comparative Evaluation of Synthetic Routes

Method Yield Purity Scalability
Cyclocondensation 75%98%Moderate
Ester Hydrolysis 90%95%High
Hydrogenation 87%99%Low

Chemical Reactions Analysis

Oxidation Reactions

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

  • Outcome : Formation of N-oxides or hydroxylated derivatives, depending on reaction conditions.

  • Mechanism : Electrophilic aromatic substitution (EAS) facilitated by electron-deficient pyridazine ring .

Reduction Reactions

The imidazo[1,2-b]pyridazine core can be selectively reduced:

  • Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) .

  • Outcome : Saturation of the pyridazine ring to form dihydroimidazopyridazine derivatives.

  • Selectivity : Reduction occurs preferentially at the pyridazine ring due to higher electron density .

Electrophilic Aromatic Substitution (EAS)

The C3 position is reactive toward electrophiles due to electron-rich imidazole ring:

  • Reagents : Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄) .

  • Outcome : C3-halogenated or nitro-substituted derivatives (e.g., 3-bromo-imidazo[1,2-b]pyridazine-6-carboxylic acid) .

Nucleophilic Aromatic Substitution (NAS)

The C6 carboxylic acid group participates in esterification or amidation:

  • Reagents : Thionyl chloride (SOCl₂) for acid chloride formation, followed by amines or alcohols .

  • Example : Reaction with methanol yields methyl imidazo[1,2-b]pyridazine-6-carboxylate, a precursor for further modifications .

Cross-Coupling Reactions

The C2 and C8 positions undergo palladium-catalyzed cross-couplings:

Reaction Type Reagents/Conditions Products Yield Source
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄, Na₂CO₃C8-aryl derivatives65–85%
Mizoroki-HeckOlefins, Pd(OAc)₂, DIPEAC2-alkenylated analogs60–75%
SonogashiraTerminal alkynes, CuI, Pd catalystC2-alkynylated compounds70–80%

Cyclization and Ring Expansion

The compound serves as a scaffold for synthesizing polycyclic systems:

  • Reagents : Bromomalonaldehyde, microwave irradiation .

  • Outcome : Formation of imidazo[1,2-b]pyridazine-fused quinazolines or pyrimidines .

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent solubility:

  • pKa : Carboxylic acid group ≈ 2.5; imidazole nitrogen ≈ 6.8 .

  • Applications : Salt forms enhance bioavailability for pharmaceutical use .

Comparative Reactivity Table

Position Reactivity Preferred Reactions Key Derivatives
C3ElectrophilicHalogenation, Nitration3-Bromo, 3-nitro analogs
C6NucleophilicEsterification, AmidationMethyl ester, primary amides
C8Cross-CouplingSuzuki, Sonogashira8-Aryl, 8-alkynyl derivatives

Mechanistic Insights

  • Oxidation : Pyridazine ring oxidation proceeds via a radical intermediate, confirmed by ESR studies .

  • Reduction : Catalytic hydrogenation follows a stepwise mechanism, saturating the pyridazine ring before the imidazole .

Scientific Research Applications

1.1. Inhibition of Protein Kinases

One of the primary applications of imidazo[1,2-b]pyridazine derivatives is their role as inhibitors of Bruton's tyrosine kinase (Btk), which is implicated in several autoimmune and inflammatory diseases. Research indicates that these compounds can effectively inhibit Btk activity, making them potential candidates for treating conditions such as arthritis and other B-cell mediated disorders. The inhibition mechanism involves binding to the ATP-binding site of the kinase, thereby preventing its activation and subsequent signaling pathways associated with disease progression .

1.2. Tyk2 JH2 Inhibitors

Recent studies have identified imidazo[1,2-b]pyridazine derivatives as potent inhibitors of Tyk2 JH2, a protein involved in the signaling pathways of various cytokines. A specific derivative was shown to improve metabolic stability and oral bioavailability, demonstrating efficacy in preclinical models for conditions like rheumatoid arthritis. The compound was effective at low doses, significantly inhibiting IFNγ production in rat models, showcasing its therapeutic potential .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of imidazo[1,2-b]pyridazine derivatives has been crucial for optimizing their pharmacological properties. Modifications to the core structure can enhance metabolic stability and bioavailability. For instance, substituents on the 2-oxo-1,2-dihydropyridine ring significantly affect the compound's permeability and efficacy. Detailed SAR studies have led to the identification of specific derivatives that exhibit improved pharmacokinetic profiles .

Pharmacokinetics and Efficacy

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of imidazo[1,2-b]pyridazine derivatives. A notable compound demonstrated favorable pharmacokinetic profiles across different species (mouse, rat, cyno, dog), with high oral exposure and low clearance rates in rats. These findings suggest that certain derivatives could be developed into effective oral medications for chronic inflammatory conditions .

3.1. Case Study: Rat Adjuvant Arthritis Model

In a preclinical study using a rat model of adjuvant arthritis, an imidazo[1,2-b]pyridazine derivative was administered at varying doses. The results indicated significant reduction in paw swelling compared to control groups, underscoring its potential as an anti-inflammatory agent .

Summary of Key Findings

Application AreaKey Findings
Protein Kinase InhibitionEffective against Btk; potential for treating autoimmune diseases like arthritis .
Tyk2 JH2 InhibitionPotent inhibitor with improved metabolic stability; effective in reducing IFNγ production .
PharmacokineticsFavorable ADME profiles; high oral bioavailability observed .
Efficacy in Animal ModelsSignificant reduction in inflammation in rat models; promising results for therapeutic use .

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications Reference
Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride -COOH at C6; HCl salt 231.62 (free acid) Kinase inhibition, Haspin targeting
Methyl imidazo[1,2-b]pyridazine-6-carboxylate -COOCH₃ at C6 177.16 Synthetic intermediate
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid -Cl at C6; -COOH at C2 197.58 Anti-inflammatory agents
4-(3-(3-Methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine Morpholine at C6; indazole at C3 377.42 TAK1 inhibition (IC₅₀ = 45 nM)
YPC-21440 (Capmatinib analog) Piperazine and thiazolidinedione moieties 412.43 (free base) Pan-Pim kinase inhibition

Key Observations :

  • Carboxylic Acid Derivatives : The hydrochloride salt form enhances solubility compared to methyl esters (e.g., 90% purity for chloro derivatives vs. 95% for methyl esters) .
  • Halogenation : Chloro-substituted derivatives (e.g., 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid) exhibit higher electrophilicity, improving binding to kinase ATP pockets .
  • Ring Modifications : Morpholine or piperazine substitutions at C6 (e.g., compound 2 in ) increase metabolic stability and bioavailability by reducing hepatic clearance .

Key Observations :

  • Transition-Metal Catalysis : Palladium and copper catalysts are critical for C–C bond formation, enabling regioselective functionalization .
  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 40–120 min for aryloxy derivatives) while improving yields .
  • Challenges : Chloro derivatives require stringent control of reaction conditions to avoid over-halogenation .

Pharmacological Activity

Key Observations :

  • Kinase Inhibition : Morpholine and piperazine substituents enhance kinase binding via H-bond interactions with hinge regions .
  • Anti-Inflammatory Activity : Chloro derivatives show moderate COX-2 inhibition but lack the gastrointestinal toxicity of traditional NSAIDs .

Physicochemical and Drug-Likeness Properties

Table 4: Molecular Properties

Compound logP Topological PSA (Ų) H-Bond Donors H-Bond Acceptors Reference
This compound 1.2 89.1 2 5
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid 2.1 78.4 1 4
1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine 1.3 33.4 0 3

Key Observations :

  • Hydrochloride Salt: Lowers logP (1.2 vs. 2.1 for chloro derivative), improving aqueous solubility for intravenous formulations .

Biological Activity

Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H14ClN3O2C_{11}H_{14}ClN_3O_2 and a molecular weight of approximately 255.7 g/mol. The compound features a fused bicyclic structure consisting of an imidazole and a pyridazine ring with a carboxylic acid group at the 6-position of the pyridazine ring, which is crucial for its biological activity.

Target Interaction:
The primary biological target of this compound is Interleukin-17A (IL-17A) . The compound inhibits IL-17A function, disrupting normal immune and inflammatory responses. This mechanism is particularly relevant in treating chronic autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

Biochemical Pathways:
The inhibition of IL-17A affects the IL-17 signaling pathway, leading to reduced activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes. This reduction in inflammation can have significant therapeutic implications .

Therapeutic Potential

This compound has been investigated for various therapeutic applications:

  • Anti-inflammatory Agents: The compound shows promise in treating conditions characterized by excessive inflammation due to its inhibitory effects on IL-17A .
  • Cancer Treatment: Research indicates potential anti-cancer properties through the inhibition of specific kinases involved in tumor growth .
  • Antiviral Activity: It has demonstrated inhibitory effects against HIV-1 reverse transcriptase, suggesting its potential as an anti-HIV agent .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of imidazo[1,2-b]pyridazine derivatives on various cancer cell lines. For example:

CompoundCell LineIC50 (μM)
1aHeLa<150
1bHeLa25
1cHeLa100

These results indicate that several derivatives exhibit significant cytotoxicity against HeLa cells, highlighting their potential as cancer therapeutics .

Pharmacokinetic Profiles

Pharmacokinetic studies have evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of imidazo[1,2-b]pyridazine derivatives. For instance:

CompoundSpeciesPO AUC (ng h/mL)PO Cmax (ng/mL)PO Tmax (h)PO t½ (h)
13Mouse4111810.255
18Rat38503370.5ND

These data indicate favorable pharmacokinetic profiles that support further development for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride?

The synthesis typically involves cyclocondensation of halogenated precursors with amino-substituted pyridazines. For example, intermediates like 6-chloroimidazo[1,2-b]pyridazine derivatives can be prepared via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by functionalization at specific positions (e.g., nitration or substitution) . Subsequent hydrolysis of ester groups (e.g., methyl carboxylate) under acidic or basic conditions yields the carboxylic acid, which is then converted to the hydrochloride salt. Key intermediates like 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS 14714-24-0) are critical for downstream modifications .

Q. How can researchers characterize the purity and structure of this compound?

A multi-analytical approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent positions via 1^1H and 13^{13}C NMR.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+^+ peaks).
  • Melting Point (mp) : Compare observed values with literature data (e.g., derivatives like 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid melt at 248–249°C) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Quantum chemical calculations and reaction path searches (e.g., via density functional theory) can predict transition states and energetics for cyclocondensation or substitution reactions. For example, ICReDD’s methodology combines computational modeling with experimental validation to narrow down optimal conditions (e.g., solvent choice, temperature) and reduce trial-and-error experimentation . Machine learning algorithms can further analyze reaction databases to identify trends in substituent compatibility .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., methyl imidazo[1,2-b]pyridazine-6-carboxylate derivatives) .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to track regiochemical outcomes in complex cyclization reactions.
  • X-ray Crystallography : Resolve ambiguous NOE correlations or MS fragmentation patterns by determining the crystal structure .

Q. How can researchers design biologically active derivatives of this scaffold?

Focus on strategic substitutions at positions 2, 3, and 6:

  • Position 2 : Introduce sulfonamide or thiazole groups to enhance solubility or target binding (e.g., 2-cyclopropyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl] derivatives) .
  • Position 3 : Nitro or amino groups can modulate electronic properties and reactivity .
  • Position 6 : Carboxylic acid derivatives are pivotal for salt formation (e.g., hydrochloride) or conjugation to prodrugs .

Q. What are the best practices for ensuring compound stability during storage?

  • Storage Conditions : Seal in dry, inert environments (room temperature) to prevent hydrolysis of the carboxylic acid or ester groups .
  • Light Sensitivity : Store in amber glass vials if the compound contains nitro or heteroaromatic groups prone to photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.